Momordicoside G

Description

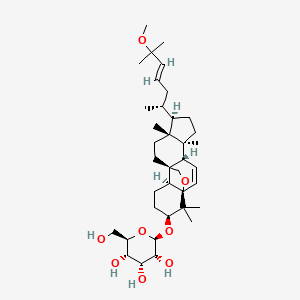

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,34-,35+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGABSJZVJOSCX-JFMWXBCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317102 | |

| Record name | Momordicoside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81371-54-2 | |

| Record name | Momordicoside G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81371-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momordicoside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Momordicoside G: A Technical Guide to Natural Sources, Abundance, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside G, a cucurbitane-type triterpenoid glycoside, is a significant bioactive compound predominantly found in Momordica charantia, commonly known as bitter melon. This plant has a long history of use in traditional medicine across Asia, Africa, and the Caribbean for treating a variety of ailments, most notably diabetes. Modern scientific research has begun to validate these traditional uses, attributing many of the plant's therapeutic properties to its rich phytochemical profile, including a diverse array of momordicosides.

This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways.

Natural Sources and Abundance of this compound

The primary natural source of this compound is the plant Momordica charantia. This compound, along with other related momordicosides, is distributed throughout the plant, including the fruit, leaves, and stems. While extensive research has been conducted on the phytochemical composition of bitter melon, specific quantitative data for this compound across different plant tissues is not extensively documented in publicly available literature. However, studies on related compounds provide insights into the general distribution and concentration of triterpenoid glycosides in Momordica charantia.

For instance, a study on the aglycone of momordicoside L, a structurally similar compound, revealed varying concentrations in Momordica charantia sourced from different geographical locations. This suggests that the abundance of this compound may also be influenced by factors such as cultivar, growing conditions, and geographical origin.

To provide a comparative perspective, the following table summarizes the quantitative data available for related triterpenoids in Momordica charantia. It is important to note that these values are for compounds other than this compound and should be considered indicative of the potential for triterpenoid glycoside content in the plant.

| Compound | Plant Part | Concentration (mg/g dry weight) | Geographic Origin |

| Aglycone of Momordicoside L | Not Specified | 0.211 | Shandong |

| Aglycone of Momordicoside L | Not Specified | 0.033 | Henan |

| Aglycone of Momordicoside L | Not Specified | 0.013 | Hebei |

| Aglycone of Momordicoside L | Not Specified | 0.007 | Jiangxi |

Note: Data for this compound specifically is not available in the reviewed literature. The data presented is for a structurally related compound and is intended for illustrative purposes.

Experimental Protocols

Extraction and Isolation of Triterpenoid Glycosides (General Protocol adaptable for this compound)

The following is a generalized protocol for the extraction and isolation of triterpenoid glycosides from Momordica charantia, which can be adapted for the specific isolation of this compound.

1. Sample Preparation:

-

Collect fresh plant material (fruits, leaves, or stems).

-

Wash the material thoroughly to remove any dirt and debris.

-

Air-dry the plant material in the shade or use a lyophilizer to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder.

2. Extraction:

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble and extract with methanol or ethanol (95%) in a Soxhlet apparatus for 6-8 hours.

-

This method is effective for exhaustive extraction but may not be suitable for heat-sensitive compounds.

-

-

Maceration:

-

Soak the powdered plant material in methanol or ethanol at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract and repeat the process with fresh solvent for complete extraction.

-

-

Supercritical Fluid Extraction (SFE):

-

This method uses supercritical CO2 as a solvent, often with a co-solvent like ethanol.

-

SFE is advantageous for its selectivity and the ability to extract compounds at low temperatures, preserving their bioactivity.

-

3. Purification:

-

Solvent Partitioning:

-

Concentrate the crude extract under reduced pressure.

-

Suspend the residue in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid glycosides are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol to separate different fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC with a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile and water.

-

Monitor the elution profile using a UV detector (typically around 205 nm for triterpenoids).

-

Quantitative Analysis by HPLC

The following HPLC method, adapted from the analysis of the aglycone of momordicoside L, can be optimized for the quantification of this compound.

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A Kromasil C18 column (4.6 mm x 150 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile and water. The exact gradient profile will need to be optimized for this compound.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to construct a calibration curve.

-

Sample Preparation: Extract the plant material as described above and dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm filter before injection.

-

Quantification: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Signaling Pathways and Biological Activities

This compound has been shown to modulate key signaling pathways involved in inflammation and the immune response. Research indicates its role in regulating macrophage phenotypes, which are critical players in tissue repair and disease.[1][2]

Modulation of Macrophage Polarization

This compound has been found to influence the polarization of macrophages, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and pro-resolving M2 phenotype. This action is crucial for mitigating inflammation-associated tissue damage.

References

- 1. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Preliminary In-Vitro Bioactivity of Momordicoside G

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (Bitter Melon), has emerged as a compound of significant interest in preclinical research.[1] This technical guide provides a consolidated overview of its preliminary in-vitro bioactivities, focusing on its anti-inflammatory, anti-diabetic, and anti-cancer properties. The document summarizes key quantitative data, details the experimental protocols employed in foundational studies, and visualizes the associated biological pathways and workflows. The findings presented herein underscore the potential of this compound as a lead compound for further investigation in drug discovery and development.

Anti-inflammatory Activity

In-vitro studies have demonstrated that this compound possesses significant anti-inflammatory properties. It has been shown to effectively attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.[2][3] The primary mechanism involves the downregulation of key pro-inflammatory markers.[2][3]

Data Summary

The anti-inflammatory effects are characterized by the suppression of several critical mediators in the inflammatory cascade.

| Target Marker | Cell Line | Inducer | Observed Effect | Reference |

| NF-κB | RAW 264.7 | LPS | Downregulation of expression | [2] |

| iNOS | RAW 264.7 | LPS | Downregulation of expression | [2] |

| IL-6 | RAW 264.7 | LPS | Downregulation of expression | [2] |

| IL-1β | RAW 264.7 | LPS | Downregulation of expression | [2] |

| TNF-α | RAW 264.7 | LPS | Downregulation of expression | [2] |

| Cox-2 | RAW 264.7 | LPS | Downregulation of expression | [2] |

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into appropriate culture plates (e.g., 6-well plates) at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the culture wells (excluding the negative control group) at a final concentration (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Analysis: Post-incubation, cell supernatants are collected for cytokine analysis (e.g., ELISA for IL-6, TNF-α), and cell lysates are prepared for protein expression analysis (e.g., Western blot for NF-κB, iNOS, Cox-2) or gene expression analysis (e.g., RT-qPCR).

Signaling Pathway Visualization

Anti-diabetic Activity

This compound has shown potential as an anti-diabetic agent through its ability to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase.[2] This inhibition can help to moderate postprandial hyperglycemia.

Data Summary

The inhibitory activity of this compound against these enzymes has been quantified in in-vitro assays.

| Enzyme | Inhibition (%) | Concentration | Assay Type | Reference |

| α-Amylase | 70.5% | Not specified | In-vitro enzymatic assay | [2] |

| α-Glucosidase | Moderate (value not specified) | Not specified | In-vitro enzymatic assay | [2] |

Experimental Protocol: α-Amylase and α-Glucosidase Inhibition Assays

-

Enzyme and Substrate Preparation: A solution of α-amylase or α-glucosidase is prepared in a suitable buffer (e.g., phosphate buffer). The corresponding substrate (starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is also prepared.

-

Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of this compound for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C). A control group without the inhibitor is run in parallel.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Reaction Termination and Measurement:

-

For α-Amylase: The reaction is allowed to proceed for a set time and then terminated by adding a stopping reagent like dinitrosalicylic acid (DNS). The amount of reducing sugar (maltose) produced is quantified by measuring the absorbance at 540 nm.

-

For α-Glucosidase: The reaction is monitored by measuring the absorbance of the released p-nitrophenol at 405 nm over time.

-

-

Calculation of Inhibition: The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Experimental Workflow Visualization

Anti-cancer and Immunomodulatory Activity

Preliminary studies indicate that this compound exhibits anti-cancer potential, partly through its ability to modulate macrophage phenotypes. It selectively affects pro-inflammatory M1-like macrophages, which are often implicated in the tumor microenvironment.[4][5]

Data Summary

This compound has been shown to influence macrophage viability, reduce oxidative stress, and induce apoptosis in the M1 phenotype, without significantly affecting the M2 phenotype at similar concentrations.[4][5]

| Parameter | Macrophage Phenotype | Concentration Range | Observed Effect | Reference |

| Cell Proliferation | M1-like (LPS-induced) | 10-40 µM | Suppressed | [4] |

| Cell Viability | M2-like (IL-10-induced) | 10-40 µM | No effect | [4] |

| Reactive Oxygen Species (ROS) | M1-like (LPS-induced) | 40 µM | Decreased | [4] |

| Autophagy | M1-like (LPS-induced) | 40 µM | Promoted | [4] |

| Apoptosis | M1-like (LPS-induced) | 40 µM | Induced | [4] |

Experimental Protocol: Macrophage Phenotype Regulation

-

Cell Culture and Polarization: RAW 264.7 macrophages are cultured as described previously. To induce different phenotypes, cells are treated with either LPS (for M1-like) or IL-10 (for M2-like) for 24 hours.

-

This compound Treatment: Polarized macrophages are then treated with this compound at various concentrations (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24-48 hours).

-

Cell Viability/Proliferation Assay (MTT Assay): MTT reagent is added to the cells and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is read at 570 nm to determine cell viability.

-

ROS Detection: Cells are treated with a fluorescent probe such as DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or fluorescence microscope.

-

Apoptosis and Autophagy Analysis: Apoptosis can be assessed by methods like Annexin V/PI staining followed by flow cytometry. Autophagy can be analyzed by Western blotting for key markers like LC3-B and p62.

Macrophage Regulation Visualization

Conclusion and Future Directions

The preliminary in-vitro data for this compound reveals a promising profile of a multi-target bioactive compound. Its demonstrated ability to suppress key inflammatory pathways, inhibit carbohydrate-metabolizing enzymes, and selectively induce apoptosis in pro-inflammatory M1 macrophages provides a strong rationale for its further development. Future research should focus on elucidating its precise molecular targets, exploring its efficacy in more complex in-vitro models (e.g., co-culture systems, 3D spheroids), and validating these findings in in-vivo animal models of inflammation, diabetes, and cancer. Such studies will be critical in translating the preclinical potential of this compound into tangible therapeutic applications.

References

- 1. This compound | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. In vitro and in silico elucidation of antidiabetic and anti-inflammatory activities of bioactive compounds from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidiabetic and anti-inflammatory potential of isolated compounds from bitter melon: <i>In vitro</i> and <i>in silico</i> approaches [morressier.com]

- 4. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Momordicoside G: An Immunomodulatory Approach to Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside G, a cucurbitane-type triterpene glycoside isolated from the medicinal plant Momordica charantia (bitter melon), is emerging as a compound of interest in cancer research. Unlike traditional cytotoxic agents, current research indicates that this compound's primary anticancer activity may be indirect, operating through the modulation of the tumor microenvironment. Specifically, it has been shown to regulate macrophage phenotypes, which play a crucial role in tumor progression and inflammation. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, relevant signaling pathways, and experimental protocols. To offer a broader context for drug development, this guide also includes data on the direct cytotoxic effects of other bioactive compounds and extracts from Momordica charantia.

Core Mechanism of Action: Macrophage Phenotype Regulation

The principal anticancer mechanism attributed to this compound involves its selective effect on macrophage polarization. Macrophages are key components of the innate immune system and can be broadly categorized into two main phenotypes: the pro-inflammatory M1-like macrophages and the anti-inflammatory/pro-resolving M2-like macrophages. In the tumor microenvironment, a high M1/M2 ratio is often associated with a better prognosis.

This compound has been shown to selectively induce apoptosis in M1-like macrophages while having no effect on the viability of M2-like macrophages.[1][2] This targeted action is significant because chronic inflammation, driven by M1 macrophages, is a known contributor to carcinogenesis.[1] By reducing the M1 macrophage population, this compound helps to resolve inflammation, which in turn may prevent the progression of precancerous lesions.[1][2]

Quantitative Data on Macrophage Regulation

The following table summarizes the quantitative data from in vitro studies on the effect of this compound on macrophage cell lines.

| Compound | Cell Line | Assay | Concentration | Effect | Citation |

| This compound | Raw264.7 (M1-like) | Cell Proliferation | 10–40 µM | Suppressed proliferation | [1][2] |

| This compound | Raw264.7 (M2-like) | Cell Viability | 10–40 µM | No effect on viability | [1][2] |

| This compound | Raw264.7 (M1-like) | Apoptosis | 40 µM | Induced apoptosis, promoted autophagy, and decreased ROS | [1][2] |

Signaling Pathways Implicated in this compound Activity

Bioinformatic analyses have identified potential signaling pathways through which this compound exerts its effects on macrophages.

-

TNF Signaling Pathway: This pathway is a critical regulator of inflammation. By modulating this pathway, this compound likely influences the inflammatory state of the tumor microenvironment.[1][2]

-

RIG-I-like Receptor (RLR) Signaling Pathway: RLRs are intracellular sensors that detect viral RNA and trigger innate immune responses. Their involvement suggests that this compound may activate specific innate immunity programs within macrophages.[1][2]

The following diagram illustrates the proposed mechanism of this compound in modulating macrophage-driven inflammation in the context of preventing lung carcinoma lesions.

References

An In-depth Technical Guide to Cucurbitane-Type Triterpenoid Glycosides in Bitter Melon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cucurbitane-type triterpenoid glycosides found in Bitter Melon (Momordica charantia). It covers their extraction, isolation, and quantification, as well as their significant anti-diabetic and anti-cancer properties, with a focus on the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Cucurbitane-Type Triterpenoid Glycosides

Bitter melon is a rich source of a diverse group of secondary metabolites, among which cucurbitane-type triterpenoid glycosides are of significant interest due to their wide range of biological activities. These compounds are characterized by a tetracyclic cucurbitane skeleton, often with various substitutions and glycosylations that contribute to their structural diversity and pharmacological effects. Prominent examples include momordicosides, charantosides, and karavilosides.[1][2]

Extraction and Isolation of Cucurbitane-Type Triterpenoid Glycosides

The extraction and isolation of these glycosides from bitter melon are critical steps for their characterization and biological evaluation. Various methods have been developed, with the choice of solvent and technique significantly impacting the yield and profile of the extracted compounds.

Quantitative Data on Extraction Yields

The efficiency of extraction is highly dependent on the solvent system and method employed. Methanol and ethanol are commonly used solvents, often in combination with water.[3] Advanced techniques such as microwave-assisted and ultrasound-assisted extraction have also been utilized to improve efficiency.

| Extraction Method | Solvent System | Plant Part | Key Glycosides Quantified | Yield/Content | Reference |

| Soxhlet Extraction | Methanol | Dried Fruit Powder | Charantin | 380–990 µg/g | [3] |

| Soxhlet Extraction | Ethanol | Dried Fruit Powder | Charantin | 200–700 µg/g | [3] |

| Sonication | Methanol-Water (90:10, v/v) | Dried Plant Material | Momordicoside K, L, and others | Not specified | [4] |

| Methanol Extraction | Fruits | Aglycone of momordicoside L | 0.007 - 0.211 mg/g | [5] | |

| Methanol-n-butanol | Fruits | Total Saponins | Highest among tested solvents | [6] |

Experimental Protocols

A common procedure for the extraction of cucurbitane-type triterpenoid glycosides from dried bitter melon fruit powder involves the use of organic solvents.

Protocol for Methanolic Extraction:

-

Maceration: Soak the dried and powdered fruit material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.[7]

The crude extract is a complex mixture and requires further purification, typically by column chromatography.

Protocol for Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with non-polar solvents like hexane and gradually introducing more polar solvents such as ethyl acetate and methanol.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Purification: Combine fractions with similar TLC profiles and further purify them using techniques like preparative HPLC to isolate individual glycosides.[7]

Biological Activities and Mechanisms of Action

Cucurbitane-type triterpenoid glycosides from bitter melon exhibit a remarkable spectrum of pharmacological activities, with anti-diabetic and anti-cancer effects being the most extensively studied.

Anti-Diabetic Activity

The hypoglycemic effect of bitter melon is attributed in part to its triterpenoid glycosides. These compounds can improve glucose tolerance and insulin sensitivity.

A key mechanism underlying the anti-diabetic effect of these glycosides is the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. Its activation leads to increased glucose uptake in muscle and fat cells and suppression of glucose production in the liver.

The effect of cucurbitane glycosides on glucose uptake can be assessed using the fluorescent glucose analog 2-NBDG in cell lines like 3T3-L1 adipocytes or L6 myotubes.[8][9]

Protocol:

-

Cell Culture: Seed cells in a 96-well plate and allow them to differentiate into adipocytes or myotubes.

-

Serum Starvation: Before the assay, starve the cells in serum-free medium for 2-4 hours.

-

Treatment: Treat the cells with varying concentrations of the isolated glycosides for a specified period (e.g., 1-24 hours). Include a positive control (e.g., insulin) and a negative control (vehicle).

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).[10][11]

Anti-Cancer Activity

Cucurbitane-type triterpenoid glycosides have demonstrated significant cytotoxic effects against a range of cancer cell lines.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MCF-7 (Breast) | 19 | [12] |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MDA-MB-231 (Breast) | 23 | [12] |

| Karaviloside III | HepG2 (Liver) | 4.12 ± 0.27 | [12] |

| Karaviloside III | Hep3B (Liver) | 16.68 ± 2.07 | [12] |

| 19(R)-5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol | HepG2 (Liver) | 84.72 ± 6.76 | [12] |

| 19(R)-5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol | Hep3B (Liver) | 32.55 ± 3.68 | [12] |

| Karavilagenin B | HepG2 (Liver) | 24.76 ± 2.9 | [12] |

| Karavilagenin B | Hep3B (Liver) | 68.42 ± 4.97 | [12] |

| Ethanol Fruit Extract | K562 (Leukemia) | 0.082 mg/mL | [13] |

A primary mechanism of the anti-cancer activity of these compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the modulation of key signaling pathways.

The cytotoxicity of the isolated compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.[16]

To confirm the activation of AMPK, the phosphorylation status of the AMPKα subunit at Threonine 172 can be assessed by Western blotting.[17][18][19]

Protocol:

-

Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]

Conclusion

Cucurbitane-type triterpenoid glycosides from bitter melon represent a promising class of natural products with significant potential for the development of new therapeutic agents for diabetes and cancer. This guide provides a foundational understanding of their extraction, biological activities, and underlying mechanisms of action, offering valuable protocols and data for researchers in the field. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.co.jp [abcam.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajol.info [ajol.info]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Solubility of Momordicoside G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia. The document outlines its solubility in various common laboratory solvents, presents a detailed experimental protocol for solubility determination, and illustrates its potential mechanism of action through signaling pathway diagrams.

Solubility Profile of this compound

This compound is a lipophilic compound, and its solubility is a critical factor for in vitro and in vivo studies. While precise quantitative solubility data is not extensively published, qualitative data from various suppliers and literature indicates its solubility in a range of organic solvents. One supplier provides a 10 mM solution of this compound in DMSO, suggesting good solubility in this solvent.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | A 10 mM solution in DMSO is commercially available, indicating a solubility of at least 6.33 mg/mL.[3] |

| Methanol | Soluble[3] | --- |

| Ethanol | Soluble[3] | --- |

| Acetone | Soluble[1][2] | --- |

| Chloroform | Soluble[1][2] | --- |

| Dichloromethane | Soluble[1][2] | --- |

| Ethyl Acetate | Soluble[1][2] | --- |

| Pyridine | Soluble[3] | --- |

For enhanced solubility, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath.[1] Stock solutions in DMSO can be stored at -20°C for several months.[1]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of this compound in a given solvent, adapted from established methodologies.

2.1. Materials

-

This compound (powder)

-

Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent system. For aqueous buffers, ensure the pH is accurately adjusted.

-

Addition of Excess Solute: Add an excess amount of this compound to a glass vial, such that a solid phase remains after equilibrium is reached.

-

Addition of Solvent: Accurately add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours), ensuring constant contact between the solid and the solvent.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Signaling Pathways Modulated by this compound

This compound has been shown to exert anti-inflammatory effects by modulating macrophage phenotypes. It selectively induces apoptosis in pro-inflammatory M1-like macrophages while promoting the function of anti-inflammatory M2-like macrophages, which are crucial for tissue repair.[4][5] This regulation is potentially mediated through pathways such as the TNF signaling pathway and the RIG-I-like receptor signaling pathway.[4] Furthermore, extracts from Momordica charantia are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][7][8]

The diagram below illustrates a proposed mechanism of action for this compound in modulating macrophage-mediated inflammation.

References

- 1. This compound | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | 81371-54-2 [chemicalbook.com]

- 3. This compound | CAS:81371-54-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. frontiersin.org [frontiersin.org]

Methodological & Application

Application Note: High-Efficiency Extraction and Quantification of Momordicoside G from Momordica charantia Fruits

Audience: Researchers, scientists, and drug development professionals.

Introduction Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties, largely attributed to its unique phytochemical composition. Among these compounds, cucurbitane-type triterpenoids, such as Momordicoside G, are of significant interest due to their potential therapeutic activities. The development of efficient and reliable extraction and quantification protocols is crucial for advancing research and enabling the formulation of novel pharmaceuticals. This application note details modern extraction techniques, including Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), providing comprehensive protocols and comparative data for the isolation of this compound from Momordica charantia fruits.

Experimental Workflow

The overall process for extracting, purifying, and analyzing this compound from Momordica charantia fruits is outlined below. The workflow begins with sample preparation, followed by a choice of advanced extraction techniques, and concludes with purification and quantitative analysis.

Caption: Workflow from fruit preparation to final quantification.

Experimental Protocols

Sample Preparation

-

Collection: Obtain fresh, unripe Momordica charantia fruits.

-

Cleaning and Slicing: Thoroughly wash the fruits with deionized water to remove any surface contaminants. Cut the fruits into small pieces.

-

Drying: Dry the fruit pieces in an oven at 45-50°C until a constant weight is achieved.

-

Pulverization: Grind the dried fruit pieces into a fine powder using a grinder. Store the powder in an airtight container, protected from light and moisture, until extraction.

Extraction Methodologies

Protocol 2.1: Microwave-Assisted Extraction (MAE) This method is noted for its efficiency and higher yield of specific triterpenoids, including this compound[1].

-

Sample Weighing: Accurately weigh 0.5 g of the dried bitter melon powder.

-

Solvent Addition: Add 40 mL of methanol to the powder in a suitable microwave extraction vessel.

-

Extraction: Perform the extraction using a microwave digestion system (e.g., MARS 6, CEM) set to 80°C for a duration of 10 minutes[1]. Heating above this temperature may lead to the degradation of certain triterpenoids[1].

-

Collection: After extraction, allow the vessel to cool to room temperature.

Protocol 2.2: Ultrasound-Assisted Extraction (UAE) UAE is a green technology that utilizes sonic energy for efficient extraction at lower temperatures[2][3].

-

Sample Weighing: Accurately weigh 0.5 g of the dried bitter melon powder.

-

Solvent Addition: Add 40 mL of methanol to the powder[1]. Alternatively, an 80% ethanol solution can be used[4].

-

Extraction: Place the mixture in an ultrasonic bath (e.g., Branson 5800) and sonicate for 30 minutes at 25°C[1].

-

Collection: After sonication is complete, the mixture is ready for post-extraction processing.

Post-Extraction Processing

-

Separation: Centrifuge the mixture from either the MAE or UAE protocol at 4000 rpm for 15 minutes to pellet the solid plant material[1].

-

Filtration: Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining fine particles.

-

Concentration: Evaporate the solvent from the filtered extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract[3][5].

-

Storage: Store the resulting viscous crude extract at -20°C until further analysis.

Purification (for Analytical Samples)

For accurate quantification, the crude extract can be further purified using Solid Phase Extraction (SPE).

-

Cartridge: Use a Carb cartridge (e.g., 3 mL/250 mg) for the purification process[6].

-

Sample Loading: Dissolve a known amount of the crude extract in the initial mobile phase for HPLC and load it onto the pre-conditioned SPE cartridge.

-

Elution: Elute the target compounds using an appropriate solvent system. The fractions containing this compound are collected for analysis.

Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC–MS/MS) is a highly sensitive and specific method for identifying and quantifying cucurbitane-type triterpenoids[1].

-

Chromatographic System: A UHPLC-MS/MS system.

-

Column: A C18 column (e.g., Kromasil C18, 4.6 mm x 150 mm, 5 µm) is suitable for separation[7].

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile and water or a mixture of acetonitrile, methanol, and a phosphate buffer[6][7].

-

Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min[6][7].

-

Detection: UV detection can be set at approximately 203-208 nm[6][7]. For MS/MS, specific parent and daughter ion transitions for this compound should be used for quantification in Multiple Reaction Monitoring (MRM) mode.

-

Standard Curve: Prepare a calibration curve using a certified standard of this compound to ensure accurate quantification[7].

Data Presentation

Quantitative analysis reveals significant differences in the yield of this compound and other triterpenoids based on the extraction method employed.

Table 1: Comparison of this compound Yield from MAE and UAE This table summarizes the content of this compound extracted from a specific cultivar of Momordica charantia using Microwave-Assisted Extraction (MAE) versus Ultrasound-Assisted Extraction (UAE). Data is adapted from a 2022 study by Chen et al[1].

| Compound | Extraction Method | Mean Content (µg/g DW) |

| This compound | Microwave-Assisted (MAE) | 10.47 |

| Ultrasound-Assisted (UAE) | 4.89 |

DW: Dry Weight. As indicated, MAE yielded significantly higher quantities of this compound compared to UAE[1].

Table 2: Comparative Overview of Extraction Protocol Parameters This table provides a summary of the key operational parameters for different extraction techniques discussed in the literature.

| Parameter | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) |

| Principle | Continuous solid-liquid extraction | Acoustic cavitation | Dielectric heating |

| Typical Time | 6-12 hours[3][8] | 30 minutes[1][4] | 10 minutes[1] |

| Temperature | Solvent Boiling Point (e.g., 78°C for Ethanol)[8] | 25-50°C[1][3] | 80°C[1] |

| Solvent Usage | High | Low[4] | Low |

| Efficiency | Lower; often used as a baseline[3][4] | High; 2.74-fold more efficient than Soxhlet for charantin[3] | Very High; yields more this compound than UAE[1] |

References

- 1. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on A Rapid Determination of Total Momordicoside by Ultrasonic Extraction from Bitter Melon(Momordica charantia) [spkx.net.cn]

- 5. researchgate.net [researchgate.net]

- 6. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

High-performance liquid chromatography (HPLC) analysis of Momordicoside G

An exhaustive High-Performance Liquid Chromatography (HPLC) methodology has been developed for the comprehensive analysis of Momordicoside G, a significant bioactive cucurbitane-type triterpenoid found in Momordica charantia (bitter melon). This document provides detailed application notes and protocols tailored for researchers, scientists, and professionals in the field of drug development.

Application Notes

Introduction

This compound, a cucurbitane triterpenoid glycoside, is one of the key secondary metabolites present in Momordica charantia. These compounds are of significant interest due to their potential therapeutic properties, including anti-diabetic and anti-tumor activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and elucidation of its pharmacological mechanisms. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), provides a robust and sensitive platform for the analysis of these non-chromophoric compounds.

Principle of the Method

The developed method utilizes Reversed-Phase HPLC (RP-HPLC) to separate this compound from other structurally similar triterpenoids present in the complex matrix of Momordica charantia extracts. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the lack of a strong chromophore in this compound, detection is optimally performed using universal detection techniques like ELSD or MS, which do not require the analyte to possess UV-absorbing properties. This application note details the sample preparation, chromatographic conditions, and method validation parameters for the accurate quantification of this compound.

Experimental Protocols

1. Sample Preparation: Extraction of Triterpenoids from Momordica charantia

A robust extraction protocol is essential to ensure the efficient recovery of this compound from the plant material.

-

Materials:

-

Protocol:

-

Weigh 1.0 g of finely powdered, dried Momordica charantia material into a centrifuge tube.[1]

-

Add 5.0 mL of methanol-water (90:10, v/v) to the tube.[1]

-

Sonicate the mixture at 35°C for 25 minutes in an ultrasonic bath.[1]

-

Centrifuge the suspension at 9000 rpm for 15 minutes.[1]

-

Carefully transfer the supernatant to a collection flask.[1]

-

Repeat the extraction process (steps 2-5) four more times with the remaining plant material to ensure exhaustive extraction.[1]

-

Combine all the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator until the volume is less than 6 mL.[1]

-

Reconstitute the concentrated extract in a 10.0 mL volumetric flask using the methanol-water (90:10, v/v) solution.[1]

-

Prior to HPLC injection, filter the final solution through a 0.45 µm nylon membrane filter.[1]

-

2. Standard Solution Preparation

-

Materials:

-

This compound reference standard

-

HPLC-grade methanol

-

-

Protocol:

-

Prepare a stock solution of this compound by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1.0 mg/mL.[1]

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve the desired concentration range for constructing the calibration curve.[1]

-

3. HPLC-ELSD Method for Quantification

This protocol is based on a validated method for the analysis of similar cucurbitane-type triterpenoids.[1]

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven

-

Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., Phenomenex Gemini C18, 4.6 x 250 mm, 5 µm)[1]

-

-

Chromatographic Conditions:

Data Presentation

Table 1: Typical HPLC Method Validation Parameters for Cucurbitane Triterpenoids

The following table summarizes typical validation data for an HPLC method for the analysis of cucurbitane triterpenoids, demonstrating its suitability for quantitative analysis.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~10 µg/mL[1] |

| Limit of Quantification (LOQ) | ~30 µg/mL |

| Precision (RSD%) | |

| - Intra-day | < 2% |

| - Inter-day | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

| Repeatability (RSD%) | < 3% |

Note: These values are representative and should be established for each specific laboratory setup and application.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates the sequential steps involved in the analysis of this compound from sample preparation to data acquisition.

Logical Relationship for Method Development and Validation

This diagram outlines the logical progression from method development to its validation for ensuring reliable quantitative results.

References

Application Notes and Protocols for In Vivo Experimental Design Using Momordicoside G in Mice Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside G, a cucurbitane-type triterpenoid found in Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties, including anti-diabetic, anti-obesity, and anti-inflammatory effects.[1] These application notes provide a comprehensive guide for designing and conducting in vivo studies in mice to evaluate the efficacy and mechanisms of action of this compound. The protocols outlined below are synthesized from established methodologies for similar compounds and extracts of Momordica charantia.

Data Presentation: Efficacy of Momordica charantia Extracts in Mice Models

The following tables summarize quantitative data from studies using Momordica charantia extracts in mouse models of obesity and related metabolic disorders. While these data are not specific to isolated this compound, they provide a strong rationale for its investigation and can serve as a benchmark for expected outcomes.

Table 1: Effect of Momordica charantia Extracts on Body Weight and Adipose Tissue in High-Fat Diet (HFD)-Induced Obese Mice

| Treatment Group | Dosage | Duration | Final Body Weight (g) | Visceral Fat Weight (g) | Reference |

| Normal Diet | - | 7 weeks | 36.83 ± 2.84 | - | [2][3] |

| High-Fat Diet (HFD) | - | 7 weeks | 44.47 ± 2.36 | - | [2][3] |

| HFD + MCE | 1.0 g/kg/day | 7 weeks | 33.62 ± 2.52 | Significantly lower than HFD | [2][3] |

| HFD + MCA | 1.0 g/kg/day | 7 weeks | 36.52 ± 3.82 | Significantly lower than HFD | [2][3] |

MCE: Momordica charantia Ethanol Extract; MCA: Momordica charantia Aqueous Extract.

Table 2: Effect of Momordica charantia Extracts on Serum Lipid Profile in HFD-Induced Obese Mice

| Treatment Group | Dosage | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Reference |

| Normal Diet | - | 7 weeks | Lower than HFD | Lower than HFD | Lower than HFD | Higher than HFD | [2] |

| High-Fat Diet (HFD) | - | 7 weeks | Significantly elevated | Significantly elevated | Significantly elevated | Lowered | [2] |

| HFD + MCE (1.0 g/kg/day) | 1.0 g/kg/day | 7 weeks | Significantly reduced | Significantly reduced | Significantly reduced | Significantly increased | [2] |

| HFD + MCA (1.0 g/kg/day) | 1.0 g/kg/day | 7 weeks | Significantly reduced | Significantly reduced | Significantly reduced | Significantly increased | [2] |

Table 3: Effect of Momordica charantia Extracts on Glucose Metabolism in Diabetic or Obese Mice

| Mouse Model | Treatment | Dosage | Duration | Effect on Blood Glucose | Reference |

| STZ-induced diabetic mice | M. charantia polysaccharide | 100 mg/kg | - | Lowered blood glucose | [1] |

| HFD-induced obese mice | M. charantia extract | 1 g/kg | - | Significantly lowered blood glucose | [4] |

| db/db mice | M. charantia saponin fraction | 150 mg/kg/day | 5 weeks | Reduced glycated hemoglobin | [5] |

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Obesity Model

This model is suitable for evaluating the anti-obesity and lipid-lowering effects of this compound.

1. Animals and Acclimatization:

-

Species: C57BL/6J mice (male, 6-8 weeks old).

-

Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to standard chow and water.

2. Diet and Treatment Groups:

-

Diet:

-

Control Group: Normal chow diet (e.g., 10% kcal from fat).

-

HFD Group: High-fat diet (e.g., 45-60% kcal from fat).

-

-

Experimental Groups (on HFD):

-

Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose).

-

This compound (low, medium, and high doses, e.g., 10, 25, 50 mg/kg body weight). Dose selection should be based on preliminary toxicity studies.

-

Positive control (e.g., Orlistat).

-

3. Administration of this compound:

-

Route: Oral gavage is a common and precise method.

-

Preparation: Dissolve or suspend this compound in the chosen vehicle.

-

Frequency: Administer daily for the duration of the study (typically 8-12 weeks).

4. Monitoring and Sample Collection:

-

Body Weight and Food Intake: Record weekly.

-

Glucose Tolerance Test (GTT): Perform at the end of the study (see Protocol 3).

-

Terminal Sample Collection: At the end of the study, fast mice overnight, anesthetize, and collect blood via cardiac puncture. Euthanize and collect tissues (liver, adipose tissue) for further analysis.

Protocol 2: Streptozotocin (STZ)-Induced Diabetes Model

This model is used to assess the anti-diabetic and hypoglycemic properties of this compound.

1. Animals and Acclimatization:

-

As described in Protocol 1.

2. Induction of Diabetes:

-

Administer a single intraperitoneal (IP) injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 150-200 mg/kg body weight.

-

Confirm hyperglycemia (blood glucose > 250 mg/dL) 3-5 days post-injection.

3. Treatment Groups:

-

Normal control (no STZ, vehicle treatment).

-

Diabetic control (STZ-induced, vehicle treatment).

-

Diabetic + this compound (low, medium, high doses).

-

Diabetic + positive control (e.g., Metformin).

4. Administration and Monitoring:

-

Administer this compound daily via oral gavage for 4-8 weeks.

-

Monitor blood glucose levels and body weight regularly.

-

Perform GTT at the end of the study.

-

Collect blood and tissues for biochemical analysis.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

1. Preparation:

-

Fast mice for 6-8 hours with free access to water.

2. Procedure:

-

Measure baseline blood glucose (time 0) from a tail vein blood sample using a glucometer.

-

Administer a glucose solution (2 g/kg body weight) via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

3. Data Analysis:

-

Plot blood glucose concentration against time.

-

Calculate the area under the curve (AUC) to assess glucose clearance.

Protocol 4: Analysis of Serum Lipid Profile

1. Sample Preparation:

-

Collect whole blood in non-heparinized tubes.

-

Allow blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.

2. Analysis:

-

Use commercially available ELISA kits to measure serum levels of:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

High-Density Lipoprotein Cholesterol (HDL-C)

-

Low-Density Lipoprotein Cholesterol (LDL-C)

-

Protocol 5: Tissue Collection and Processing

1. Liver and Adipose Tissue:

-

At the end of the study, euthanize mice and immediately excise the liver and visceral adipose tissue.

-

Wash tissues in ice-cold phosphate-buffered saline (PBS).

-

Blot dry and weigh the tissues.

-

For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin.

-

For molecular analysis (Western blot, PCR), snap-freeze tissue samples in liquid nitrogen and store at -80°C.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

AMPK Signaling Pathway

This compound and other triterpenoids from Momordica charantia are known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.

NF-κB Signaling Pathway

Momordica charantia extracts have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

- 1. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of Momordica charantia on obesity and lipid profiles of mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of Momordica charantia on obesity and lipid profiles of mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Momordica charantia and its novel polypeptide regulate glucose homeostasis in mice via binding to insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidiabetic effects of bitter gourd extracts in insulin-resistant db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Momordicoside G in In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Momordicoside G, a cucurbitane-type triterpenoid isolated from bitter melon (Momordica charantia), has garnered significant interest for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-inflammatory, anti-diabetic, and anti-cancer agent. These application notes provide a comprehensive overview of the effective dosages of this compound in various cell culture experiments, detailed experimental protocols, and insights into its molecular mechanisms of action.

Data Presentation: Quantitative Summary of this compound Dosage

The following table summarizes the effective dosages of this compound used in in vitro cell culture experiments based on published literature.

| Cell Line | Cell Type | Concentration Range | Exposure Time | Observed Effects |

| RAW 264.7 | Murine Macrophages | 10-40 µM | Not Specified | No effect on M2-like macrophage viability; suppressed M1-like macrophage proliferation, decreased ROS, promoted autophagy, and induced apoptosis in M1-like macrophages.[1][2] |

| RAW 264.7 | Murine Macrophages | Not Specified | Not Specified | Attenuated lipopolysaccharide (LPS)-induced inflammation by downregulating NF-κB, iNOS, IL-6, IL-1β, TNF-α, and Cox-2.[3][4] |

| MCF-7 | Human Breast Cancer | IC50: 14.3 µM | 72 hours | Induced apoptosis through a PPARγ-dependent mechanism.[5] |

| MDA-MB-231 | Human Breast Cancer | IC50: 17.6 µM | 72 hours | Induced apoptosis.[5] |

Experimental Protocols

Cell Culture and Treatment with this compound

Objective: To prepare and treat cells with this compound for subsequent in vitro assays.

Materials:

-

Cell line of interest (e.g., RAW 264.7, MCF-7)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Detach the cells using Trypsin-EDTA and seed them into appropriate culture plates (e.g., 96-well, 6-well) at a predetermined density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.

-

Preparation of Working Solutions: On the day of the experiment, dilute the stock solution with a complete growth medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM). Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of specific proteins in signaling pathways.

Materials:

-

Cells treated with this compound in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-NF-κB, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

Caption: Signaling pathways modulated by this compound.

General Experimental Workflow

Caption: General workflow for in vitro cell culture experiments with this compound.

References

- 1. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Regulates Macrophage Phenotypes to Stimulate Efficient Repair of Lung Injury and Prevent Urethane-Induced Lung Carcinoma Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in silico elucidation of antidiabetic and anti-inflammatory activities of bioactive compounds from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Momordicoside G: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the anti-inflammatory properties of Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon). While direct in vivo studies on purified this compound are limited, this document synthesizes available data from studies on Momordica charantia extracts and related triterpenoids to propose robust experimental protocols. The primary focus is on the lipopolysaccharide (LPS)-induced sepsis model in mice, a well-established method for screening anti-inflammatory agents.

Core Concepts and Signaling Pathways

This compound and other bioactive compounds from Momordica charantia have been shown to exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4][5] this compound is hypothesized to inhibit this cascade, thereby reducing the production of inflammatory mediators.

Animal Model: Lipopolysaccharide (LPS)-Induced Sepsis in Mice

This model is highly relevant for studying systemic inflammation and the effects of potential anti-inflammatory compounds. Intraperitoneal (i.p.) injection of LPS, a component of Gram-negative bacteria cell walls, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines and other mediators.

Experimental Workflow

The following diagram outlines the key steps in conducting an in vivo study of this compound using the LPS-induced sepsis model.

Detailed Experimental Protocol

Disclaimer: This protocol is a synthesized guideline based on studies with Momordica charantia extracts.[6][7][8] Researchers should perform dose-response studies to determine the optimal concentration of purified this compound.

1. Animals:

-

Species: Male BALB/c or C57BL/6 mice.

-

Age: 6-8 weeks old.

-

Weight: 20-25 g.

-

Acclimatization: House the animals for at least one week before the experiment with ad libitum access to food and water.

2. Experimental Groups:

-

Group 1 (Normal Control): Vehicle control (e.g., saline or 0.5% carboxymethylcellulose) i.p. + Saline i.p.

-

Group 2 (LPS Control): Vehicle control i.p. + LPS (10-15 mg/kg) i.p.[6][7]

-

Group 3 (this compound - Low Dose): this compound i.p. + LPS (10-15 mg/kg) i.p.

-

Group 4 (this compound - High Dose): this compound i.p. + LPS (10-15 mg/kg) i.p.

-

Group 5 (Positive Control): Dexamethasone (10 mg/kg) i.p. + LPS (10-15 mg/kg) i.p.

3. Drug Preparation and Administration:

-

This compound: Dissolve in a suitable vehicle. The purity of the compound should be >95%.

-

LPS: Reconstitute LPS (from E. coli O111:B4 or O55:B5) in sterile, pyrogen-free saline.

-

Administration: Administer this compound or vehicle control intraperitoneally one hour prior to LPS injection.

4. Induction of Sepsis:

-

Inject LPS (10-15 mg/kg) intraperitoneally.

5. Sample Collection and Analysis:

-

Blood Collection: At 2, 6, or 24 hours post-LPS injection, collect blood via cardiac puncture under anesthesia. Separate serum or plasma and store at -80°C.

-

Tissue Collection: Euthanize mice and collect relevant tissues (e.g., liver, lungs, spleen). Snap-freeze in liquid nitrogen or fix in formalin for histology.

-

Cytokine Analysis: Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

-

Nitric Oxide (NO) Measurement: Determine serum nitrite levels using the Griess reagent assay.

-

Gene and Protein Expression: Analyze the expression of iNOS, COX-2, and NF-κB in tissues using qRT-PCR and Western blotting.

-

Histopathology: Perform H&E staining on tissue sections to assess inflammatory cell infiltration and tissue damage.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Effect of this compound on Serum Pro-inflammatory Cytokines in LPS-treated Mice

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Normal Control | 25.3 ± 4.1 | 15.8 ± 3.2 | 30.1 ± 5.5 |

| LPS Control | 450.2 ± 35.7 | 280.5 ± 25.1 | 850.6 ± 70.3 |

| This compound (Low Dose) | 280.6 ± 22.4 | 170.2 ± 18.9 | 540.8 ± 45.2 |

| This compound (High Dose) | 150.1 ± 15.8 | 90.7 ± 10.5 | 280.4 ± 30.1 |

| Dexamethasone | 120.5 ± 12.3 | 75.4 ± 8.9 | 210.9 ± 25.6 |

| Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. *p < 0.05, *p < 0.01 vs. LPS Control. |

Table 2: Effect of this compound on Inflammatory Markers in Liver Tissue of LPS-treated Mice

| Treatment Group | Serum NO (µM) | iNOS (relative expression) | COX-2 (relative expression) |

| Normal Control | 2.5 ± 0.4 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| LPS Control | 25.8 ± 3.1 | 8.5 ± 0.9 | 7.2 ± 0.8 |

| This compound (Low Dose) | 15.4 ± 2.2 | 4.2 ± 0.5 | 3.8 ± 0.4 |

| This compound (High Dose) | 8.1 ± 1.1 | 2.1 ± 0.3 | 1.9 ± 0.3 |

| Dexamethasone | 6.5 ± 0.9 | 1.5 ± 0.2 | 1.4 ± 0.2 |

| Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. *p < 0.05, *p < 0.01 vs. LPS Control. |

Alternative Animal Models

While the LPS-induced sepsis model is robust for systemic inflammation, other models can be employed to investigate specific aspects of inflammation.

-

Carrageenan-Induced Paw Edema: A model for acute, localized inflammation. The anti-inflammatory effect is measured by the reduction in paw swelling.[9]

-

Collagen-Induced Arthritis: A model for chronic autoimmune inflammation, relevant for studying rheumatoid arthritis.

-

DSS-Induced Colitis: A model for inflammatory bowel disease.

The choice of animal model should be guided by the specific research question and the desired therapeutic application of this compound.

Conclusion

The protocols and information provided herein offer a solid foundation for researchers to design and execute in vivo studies to evaluate the anti-inflammatory effects of this compound. By employing these models, scientists can elucidate the mechanisms of action and assess the therapeutic potential of this promising natural compound. It is crucial to perform careful dose-response studies and include appropriate controls to ensure the validity and reproducibility of the findings.

References

- 1. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of Momordica Charantia in Sepsis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Momordica charantia Inhibits Inflammatory Responses in Murine Macrophages via Suppression of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effect of Momordica charantia in sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

Application Notes and Protocols for Molecular Docking Studies of Momordicoside G with Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Momordicoside G, a cucurbitane-type triterpenoid glycoside isolated from bitter melon (Momordica charantia), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities.[1][2] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein at the molecular level. This information is invaluable for understanding the mechanism of action and for the rational design of novel therapeutic agents.

These application notes provide a detailed overview and protocols for performing molecular docking studies of this compound with its potential protein targets. The protocols are primarily based on the widely used software AutoDock Vina.

Potential Protein Targets for this compound